molecular formula C9H20O5Si B1200068 (3-Glycidoxypropyl)trimethoxysilane CAS No. 2530-83-8

(3-Glycidoxypropyl)trimethoxysilane

Cat. No. B1200068
CAS RN: 2530-83-8
M. Wt: 236.34 g/mol
InChI Key: BPSIOYPQMFLKFR-UHFFFAOYSA-N
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Description

GPTMS is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . It is used in the production of carbon steel and its pre-treatment favors the dry and wet adhesion of epoxy coating .


Synthesis Analysis

GPTMS is synthesized using various methods. A unique multistep non-hydrolytic/hydrolytic synthesis yielded hybrid organic-inorganic compounds generated from GPTMS . Titanium (IV) chloride was used to catalyze the epoxy ring opening in the organically modified alkoxide .


Molecular Structure Analysis

The molecular structure of GPTMS consists of a glycidoxy group and three methoxy groups attached to a propyl chain . The empirical formula is C9H20O5Si and the molecular weight is 236.34 .


Chemical Reactions Analysis

The attachment of GPTMS to polymers in aqueous conditions is hypothesized to occur by opening of the epoxide ring by nucleophiles on the polymer chain .


Physical And Chemical Properties Analysis

GPTMS has a boiling point of 120 °C/2 mmHg (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . It is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .

Scientific Research Applications

  • Synthesis of Hybrid Materials : GPTMS is used for synthesizing hybrid organic−inorganic materials. A novel multistep nonhydrolytic/hydrolytic synthesis using titanium(IV) chloride has been developed for this purpose. The resulting materials show potential for various applications due to their unique properties (Innocenzi et al., 2001).

  • Kinetic Studies in Sol-Gel Reactions : The base-catalyzed sol–gel reaction kinetics of GPTMS in combination with other organo-(alkoxy)silanes have been explored using FT-Raman spectroscopy. This research is crucial for understanding the synthesis of hybrid polymers (Riegel et al., 1998).

  • Surface Modification and Antibacterial Properties : Studies have examined the adhesive properties of bacteria like Aeromonas hydrophila to glass surfaces modified with GPTMS. These findings are significant for developing materials with antiadhesive and antibacterial properties (Kręgiel, 2013).

  • Improving Epoxy Resins : GPTMS has been used as a reactive diluent for improving the dielectric and thermal performance of epoxy resins. This application is important in the field of polymer science and materials engineering (Zheng et al., 2008).

  • Crosslinking in Polysaccharide Microparticles : GPTMS is used in the crosslinking of polysaccharide microparticles. The resulting materials have varied porosities and potential biomedical applications (Mocanu et al., 2007).

  • Nanomechanical Properties in Polyimide Coatings : The impact of GPTMS-derived silsesquioxane on the nanomechanical properties of polyimide coatings has been studied, particularly after exposure to atomic oxygen. This research is relevant for materials used in extreme environments (Zhang et al., 2011).

Safety And Hazards

GPTMS should be kept away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment/face protection should be worn when handling GPTMS .

Future Directions

GPTMS is a useful organofunctional trialkoxysilane precursor for the development of wearable sensors . Sensor films based on GPTMS-dye have been developed and studied . It is also used to prepare epoxy-functionalized silica nanoparticles, which gives a reactive surface for one-step and high-density protein immobilization .

properties

IUPAC Name

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSIOYPQMFLKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56325-93-0
Record name Glycidoxypropyltrimethoxysilane homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=56325-93-0
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DSSTOX Substance ID

DTXSID5027489
Record name Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
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Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Liquid, Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline]
Record name Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-
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Record name Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed
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Record name gamma-Glycidoxypropyltrimethoxysilane
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Vapor Pressure

0.002 [mmHg]
Record name gamma-Glycidoxypropyltrimethoxysilane
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Product Name

(3-Glycidoxypropyl)trimethoxysilane

CAS RN

2530-83-8, 25704-87-4, 68611-45-0, 233765-90-7, 56325-93-0
Record name Glycidoxypropyltrimethoxysilane
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Record name gamma-Glycidoxypropyltrimethoxysilane
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Record name ((2,3-Epoxypropoxy)propyl)trimethoxysilane
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Record name Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-
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Record name Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed
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Record name Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
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Record name [3-(2,3-epoxypropoxy)propyl]trimethoxysilane
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Record name [(2,3-epoxypropoxy)propyl]trimethoxysilane
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Record name 3-Glycidyloxypropyltrimethoxysilane
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Record name Glycidyl POSS Cage Mixture
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Record name Glycidylpropyltrimethoxysilane homopol.~
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Record name (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE
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Synthesis routes and methods I

Procedure details

Into a sealable, glass container were charged 50 g of γ-aminopropyl-triethoxysilane (0.226 mole) and 50 g (0.694 mole) methyl ethyl ketone. The mixture was allowed to stand one hour to permit the ketimine to form. Then 106.8 g (0.4525 mole) of γ-glicidoxypropyl-trimethoxysilane, 117.2 g of methyl ethyl ketone (1.63 mole) and 12.4 g (0.678 mole) distilled water were added to the ketimine mixture (representing a molar ratio of water per siloxane group of 0.68). The non-volatile solids content was 45 wt. % of the total coating composition, which was composed of the first component, or ketimine, and the second component (formed via partial hydrolysis of the γ-glycidoxypropyl-trimethoxysilane). The coating composition was allowed to age for about one hour, and then a sample was drawn down onto a degreased panel of polyallyl diglycol carbonate with a #22 wire wound coating rod. The coating was cured by baking at 15 hours at 80° C. The adhesion, as tested by ASTM D3359, was 100%. The scratch resistance on a Gardner Labs Scratch and Adhesion Tester was 148 g. The surface, when rubbed 100 times at 40 psi with 000 steel wool exhibited 1 or 2 scratches, but no scratches after 100 rubs at 30 psi. The usable pot life was 16-18 hours.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
γ-glicidoxypropyl-trimethoxysilane
Quantity
106.8 g
Type
reactant
Reaction Step Three
Quantity
117.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketimine
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0 (± 1) mol
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[Compound]
Name
ketimine
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Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 10-liter flask provided with stirrer, reflux condenser, internal thermometer and 2 dropping funnels, one filled with 2.85 kg of allyl glycidyl ether and the other with 3.05 kg of trimethoxysilane, 500 ml of allyl glycidyl ether or gamm-glycidyloxypropyltrimethoxysilane was heated to 130° C. Then 1 ml of an 0.01 molar solution of the mesityl oxide-platinum dichloride complex in acetone was added and the reaction was allowed to take place with rapid stirring and the simultaneous feeding in of the two reactants, within about 20 minutes. The internal temperature was kept between 130° C. and 140° C. by slight external cooling and by regulating the feed. This was followed by vacuum distillation producing 5.4 kg of γ-glycidyloxypropyltrimethoxysilane boiling at BP0.05 81° C. (nD20 : 1.4290, d420 : 1.073).
Quantity
2.85 kg
Type
reactant
Reaction Step One
Quantity
3.05 kg
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
gamm-glycidyloxypropyltrimethoxysilane
Quantity
0 (± 1) mol
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The apparatus of Example B was charged with 136.8 gm (1.2 mol) of allyl glycidyl ether, 2.6 gm of a carboxylic acid promoter and 0.14 ml of 10% chloroplatinic acid solution. The addition funnel was charged with 122.8 gm (1.0 mol) of trimethoxysilane. The contents of the flask were heated to 90° C. and dropwise addition of trimethoxysilane was begun. The exotherm of the reaction was controlled with an ice bath to maintain the temperature at 90°-95° C. The addition was completed in 25 minutes and temperature was maintained at 90°-95° C. for another hour. Analysis by gas chromatography showed an 86% yield of 3-glycidoxypropyltrimethoxysilane. This example demonstrates a standard preparation of 3-91ycidoxypropyltrimethoxysilane using chloroplatinic acid solution as the catalyst.
Quantity
136.8 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
catalyst
Reaction Step One
Quantity
122.8 g
Type
reactant
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Glycidoxypropyl)trimethoxysilane
Reactant of Route 2
(3-Glycidoxypropyl)trimethoxysilane
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Reactant of Route 3
(3-Glycidoxypropyl)trimethoxysilane
Reactant of Route 4
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(3-Glycidoxypropyl)trimethoxysilane
Reactant of Route 5
Reactant of Route 5
(3-Glycidoxypropyl)trimethoxysilane
Reactant of Route 6
(3-Glycidoxypropyl)trimethoxysilane

Citations

For This Compound
3,520
Citations
P Innocenzi, G Brusatin, M Guglielmi… - Chemistry of …, 1999 - ACS Publications
Hybrid organic−inorganic materials have been obtained by cohydrolysis of (3-glycidoxypropyl)trimethoxysilane (GPTMS) and tetraethyl orthosilicate (TEOS) in acidic conditions. Boron …
Number of citations: 201 pubs.acs.org
LS Connell, F Romer, M Suárez, EM Valliant… - Journal of Materials …, 2014 - pubs.rsc.org
… Hybrid materials, where organic and inorganic networks interpenetrate at the molecular level, have been a particular focus of interest using 3-glycidoxypropyl trimethoxysilane (GPTMS) …
Number of citations: 139 pubs.rsc.org
P Innocenzi, G Brusatin, M Guglielmi… - Journal of Non …, 2000 - Elsevier
A guest–host solid state system based on silica–titania hybrid organic–inorganic materials and fullerene derivatives has been developed for optical limiting applications. The hybrid host …
Number of citations: 61 www.sciencedirect.com
ZR Zandi, LA ERSHAD, A Rahimi - 2005 - sid.ir
Organic-inorganic hybrids were prepared using 3-glycidoxypropyl-trimethoxysilane (GPTMS) and bisphenol A (BPA) as a cross-linking agent, via the sol-gel process. The cross-linking …
Number of citations: 29 www.sid.ir
LS Connell, L Gabrielli, O Mahony, L Russo… - Polymer …, 2017 - pubs.rsc.org
… This can be introduced using crosslinking agents such as 3-glycidoxypropyl trimethoxysilane (GPTMS). Attachment of GPTMS to polymers in aqueous conditions is hypothesized to …
Number of citations: 55 pubs.rsc.org
H Yim, MS Kent, DR Tallant, MJ Garcia, J Majewski - Langmuir, 2005 - ACS Publications
Thin films of organosilanes have great technological importance in the areas of adhesion promotion, durability, and corrosion resistance. However, it is well-known that water can …
Number of citations: 41 pubs.acs.org
M Mousavi, E Fini - ACS Sustainable Chemistry & Engineering, 2020 - ACS Publications
… Like APTES, 3-glycidoxypropyl trimethoxysilane (GPTMS) is among the most widely used silane coupling agents used to produce hybrid organic–inorganic materials. Similar to APTES, …
Number of citations: 48 pubs.acs.org
P Innocenzi, A Sassi, G Brusatin, M Guglielmi… - Chemistry of …, 2001 - ACS Publications
(3-Glycidoxypropyl)trimethoxysilane (GPTMS) derived hybrid organic−inorganic materials have been obtained by a new multistep nonhydrolytic/hydrolytic synthesis. The new synthesis …
Number of citations: 69 pubs.acs.org
K Piana, U Schubert - Chemistry of materials, 1994 - ACS Publications
The development of the molar mass distribtution of (3-glycidoxypropyl) trimethoxysilane (GLYMO) or (3-methacryloxypropyl) trimethoxysilane (MEMO), hydrolyzed with 1.5 equiv of …
Number of citations: 45 pubs.acs.org
W He, Y Yao, M He, Z Kai, L Long, M Zhang… - Bulletin of the Korean …, 2013 - Citeseer
Surface modification of montmorillonite (MMT) with 3-glycidoxypropyl trimethoxysilane (3GTO) in mild methanol/water mixture has been investigated in detail. The influence of reaction …
Number of citations: 24 citeseerx.ist.psu.edu

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